2-Bromo-1-(4,4-difluorocyclohexyloxy)-4-nitrobenzene
Description
Properties
IUPAC Name |
2-bromo-1-(4,4-difluorocyclohexyl)oxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF2NO3/c13-10-7-8(16(17)18)1-2-11(10)19-9-3-5-12(14,15)6-4-9/h1-2,7,9H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDRLURXNHZBOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=C(C=C(C=C2)[N+](=O)[O-])Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-1-(4,4-difluorocyclohexyloxy)-4-nitrobenzene (CAS No. 1509933-90-7) is a compound that has garnered attention for its potential biological activities. Its molecular structure includes a bromine atom, a nitro group, and a difluorocyclohexyl ether moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.
The biological activity of this compound is largely attributed to its interaction with specific biological targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to various biological effects.
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the bromine and nitro groups may enhance the compound's ability to disrupt bacterial cell membranes or inhibit key enzymatic processes.
Cytotoxicity
Research has shown that this compound exhibits cytotoxic effects in various cancer cell lines. The compound's mechanism may involve the induction of apoptosis through the activation of caspase pathways.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in cancer metabolism. For instance, it has been shown to inhibit the activity of topoisomerases, which are crucial for DNA replication and transcription.
Case Study 1: Anticancer Activity
In a controlled laboratory study, this compound was tested against several cancer cell lines. Results indicated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent. The study provided insights into its mechanism involving apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed that it had a higher inhibitory effect on Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
Comparison with Similar Compounds
Key Observations :
- Fluorine atoms in the cyclohexyl group may increase polarity but are offset by steric effects, unlike the electronically active fluorine in 2-bromo-4-fluoro-1-nitrobenzene .
Physical Properties
While experimental data for the target compound is scarce, inferences from analogs suggest:
Notes:
Preparation Methods
Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1509933-90-7 |
| Molecular Formula | C12H12BrF2NO3 |
| Molecular Weight | 336.13 g/mol |
| IUPAC Name | 2-bromo-1-(4,4-difluorocyclohexyl)oxy-4-nitrobenzene |
Synthesis Challenges
- Regioselectivity : Achieving the desired regioselectivity during bromination and nitration steps can be challenging and requires careful optimization of reaction conditions.
- Yield and Purity : Maximizing yield and purity often involves optimizing reaction conditions, such as temperature, solvent choice, and catalysts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
